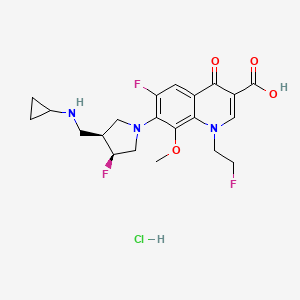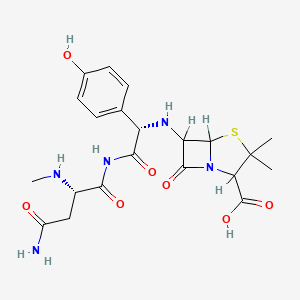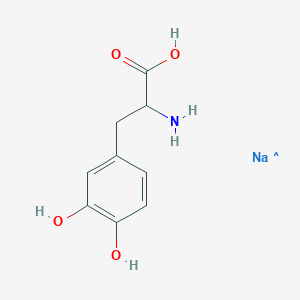
L-DOPA (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levodopa is the naturally occurring form of DIHYDROXYPHENYLALANINE and the immediate precursor of DOPAMINE. Unlike dopamine itself, it can be taken orally and crosses the blood-brain barrier. It is rapidly taken up by dopaminergic neurons and converted to DOPAMINE.
Wissenschaftliche Forschungsanwendungen
Transport in Cerebral Endothelial Cells
L-DOPA exhibits interactions with other compounds such as 3-O-methyl-L-DOPA (3-OM-L-DOPA) in the transport process involving rat capillary cerebral endothelial cells. These interactions involve competitive inhibition, indicating a complex mechanism of uptake and competition at the cellular level (Gomes & Soares-da-Silva, 1999).
Anti-Tumor Properties
Studies have shown that L-DOPA methyl ester can exhibit in vivo antitumor activity in various tumor systems, indicating a potential application in cancer therapy (Wick, 1977).
Role in Dyskinesia
L-DOPA-induced dyskinesia, particularly in Parkinson's disease, involves complex mechanisms of both presynaptic and postsynaptic plasticity. Understanding these mechanisms could lead to better management of Parkinson's disease symptoms (Cenci & Lundblad, 2006).
Influence on Dopamine Synthesis
The formation of dopamine in human renal cortex is influenced by sodium and ouabain concentrations, with L-DOPA playing a key role in this synthesis process (Soares-da-Silva, Pestana, & Fernandes, 1993).
Relation to Hypertension
Research indicates that catechol-O-methyltransferase (COMT) gene disruption, which affects the metabolism of L-DOPA, can influence resistance to salt-induced hypertension, highlighting L-DOPA's role in blood pressure regulation (Helkamaa et al., 2003).
Eigenschaften
CAS-Nummer |
63302-01-2 |
|---|---|
Produktname |
L-DOPA (sodium) |
Molekularformel |
9H10NNaO4 |
Molekulargewicht |
219.17 |
IUPAC-Name |
sodium (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
SMILES |
O=C([O-])[C@@H](N)CC1=CC=C(O)C(O)=C1.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levodopa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




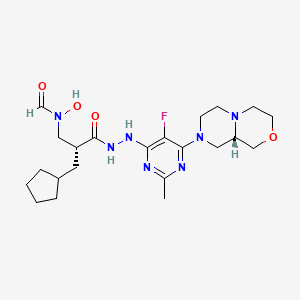
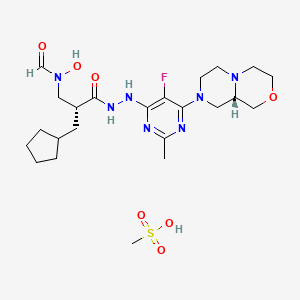
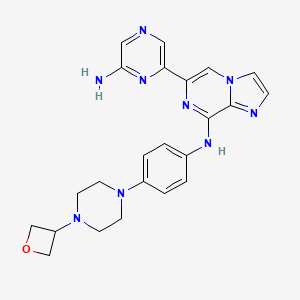
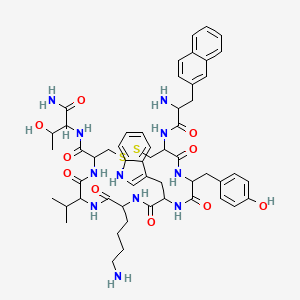
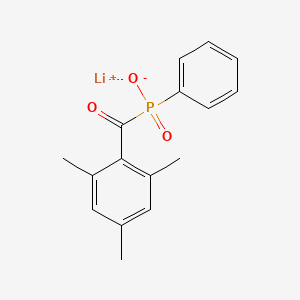
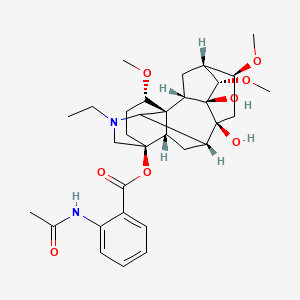
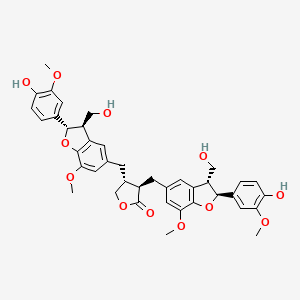
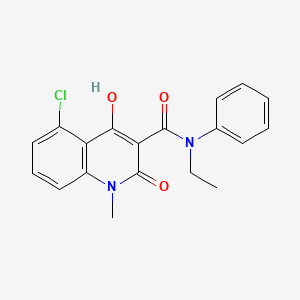
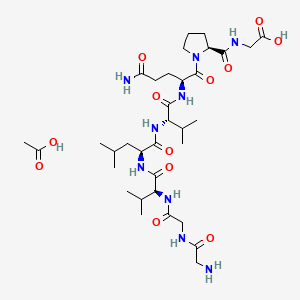
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
